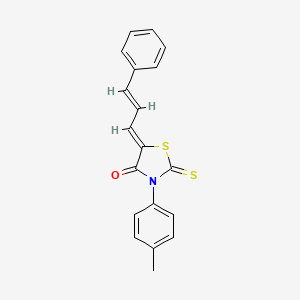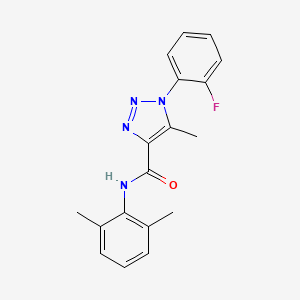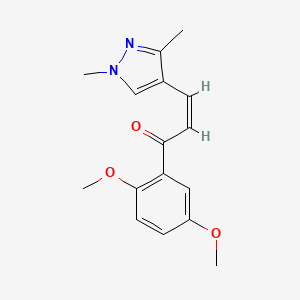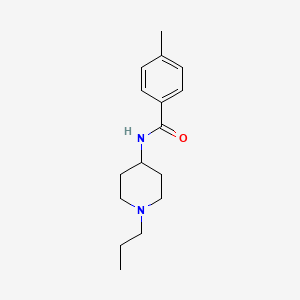
3-(4-methylphenyl)-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Thiazolidinone derivatives are synthesized through condensation reactions involving various aldehydes, amines, and thioglycolic acid in solvents like toluene. These compounds are characterized using spectroscopic methods such as IR, NMR, and mass analysis. For example, Shelke et al. (2012) synthesized a series of 3-aryl-2-(2-substituted-4-methylthiazole-5-yl)thiazolidin-4-one demonstrating the methodology and characterization through IR, NMR, and elemental or mass analysis (Shelke et al., 2012).
Molecular Structure Analysis
The crystal and molecular structure of similar thiazolidinone compounds have been determined through X-ray diffraction and optimized using density functional theory (DFT) calculations. The studies reveal non-planar structures with significant intermolecular interactions, demonstrating the compound's stability and potential electronic properties (Yahiaoui et al., 2019).
Chemical Reactions and Properties
Thiazolidinones participate in various chemical reactions, contributing to their diverse biological activities. These reactions include cyclocondensation with thioglycolic acid and electrophilic attacks on different substrates. The reactions are essential for creating a variety of derivatives with potential antimicrobial and anti-inflammatory activities (Patel et al., 2010).
Physical Properties Analysis
The physical properties of thiazolidinones, including solubility, melting point, and crystalline structure, are crucial for their application in drug formulation. These properties are determined through experimental studies involving single-crystal X-ray diffraction and DFT calculations, providing insights into the compound's stability and behavior in different environments.
Chemical Properties Analysis
Thiazolidinones exhibit a range of chemical properties, including reactivity towards various organic and inorganic substrates, which is pivotal for their biological activity. The presence of thioxo, imidazolidin, and phenyl groups in the structure contributes to their antimicrobial and anti-inflammatory properties, as demonstrated in several studies. The chemical properties are explored through synthesis of derivatives and evaluation of their biological activities (Shelke et al., 2014).
properties
IUPAC Name |
(5Z)-3-(4-methylphenyl)-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NOS2/c1-14-10-12-16(13-11-14)20-18(21)17(23-19(20)22)9-5-8-15-6-3-2-4-7-15/h2-13H,1H3/b8-5+,17-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFFIMLKXVFFQT-WIXUPIFPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC=CC3=CC=CC=C3)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C=C/C3=CC=CC=C3)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-3-(4-methylphenyl)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(6-isobutyl-2-methyl-4-pyrimidinyl)carbonyl]-1-(6-methyl-2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4536349.png)
![4-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}phenyl thiocyanate](/img/structure/B4536351.png)

![2-methyl-2-[(2-phenylpropyl)amino]propan-1-ol hydrochloride](/img/structure/B4536365.png)
![2-(4-chloro-2-methyl-5-{[methyl(phenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4536369.png)
![4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-6-bromo-2-phenylquinoline](/img/structure/B4536370.png)
![3-[(butylamino)sulfonyl]-N-(2-chlorophenyl)benzamide](/img/structure/B4536374.png)
![N-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-(1H-pyrazol-1-yl)-2-butanamine](/img/structure/B4536381.png)
![N-(4-ethylcyclohexyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4536399.png)
![1-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4536403.png)
![2-(4-chloro-2-methyl-5-{[(4-methyl-2-pyridinyl)amino]sulfonyl}phenoxy)-N-cyclohexylacetamide](/img/structure/B4536414.png)
![8-[4-(4-chlorobenzyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4536420.png)
